2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
CAS No.: 58259-78-2
Cat. No.: VC8368016
Molecular Formula: C10H5N5
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58259-78-2 |
|---|---|
| Molecular Formula | C10H5N5 |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile |
| Standard InChI | InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15) |
| Standard InChI Key | XSXUDMLQOPCLAW-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N |
Introduction
Overview
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile (CAS No. 58259-78-2) is a heterocyclic organic compound characterized by a fused pyridine-imidazole backbone with two nitrile functional groups. Its unique structure confers diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This report synthesizes available data on its chemical properties, synthetic pathways, and emerging research applications, emphasizing peer-reviewed findings and authoritative sources.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an imidazole ring fused to a pyridine moiety, with nitrile groups at the 4- and 5-positions of the imidazole. The IUPAC name is 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile, and its canonical SMILES string is C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N. The molecular formula is C₁₀H₅N₅, with a molecular weight of 195.18 g/mol.
Key Structural Features:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-stacking interactions.
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Imidazole Core: A five-membered ring with two nitrogen atoms, enabling tautomerism and hydrogen bonding.
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Nitrile Groups: Electron-withdrawing substituents that enhance electrophilicity and participation in cycloaddition reactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile | PubChem |
| Molecular Formula | C₁₀H₅N₅ | PubChem |
| Molecular Weight | 195.18 g/mol | PubChem |
| InChI Key | XSXUDMLQOPCLAW-UHFFFAOYSA-N | PubChem |
| CAS Registry Number | 58259-78-2 | PubChem |
The compound’s nitrile groups (~2200 cm⁻¹ in FTIR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) are critical for spectroscopic identification.
Synthesis and Production
General Synthetic Routes
While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves condensation reactions between 2-aminopyridine and dicarbonitrile precursors. A common approach utilizes malononitrile under basic conditions (e.g., sodium ethoxide), followed by cyclization to form the imidazole ring.
Optimization Strategies:
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
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Catalysis: Transition metals (e.g., palladium) may facilitate cross-coupling steps, though specific applications require further validation.
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Nitrile Stability: Degradation under acidic or high-temperature conditions.
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Tautomeric Equilibria: The 1H-imidazole form dominates, but minor tautomers complicate purification.
Applications in Materials Science
Coordination Chemistry
The compound’s nitrogen-rich structure facilitates ligand-metal coordination, enabling applications in:
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Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.
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Sensor Development: Fluorescent probes for metal ion detection (e.g., Zn²⁺, Cu²⁺).
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting utility in:
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Organic Semiconductors: Charge transport layers in optoelectronic devices.
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Nonlinear Optics (NLO): Second-harmonic generation due to polarized nitrile groups.
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